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molecular formula C11H7BrO3 B1331511 4-Bromo-1-hydroxy-2-naphthoic acid CAS No. 5813-37-6

4-Bromo-1-hydroxy-2-naphthoic acid

Cat. No. B1331511
M. Wt: 267.07 g/mol
InChI Key: ORABWYPHDRBFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541380B2

Procedure details

Bromine (6.1 mL, 120 mmol) was added to a solution of 1-hydroxy-2-naphthoic acid (compound 66, 18.9 g, 100 mmol) in glacial acetic acid (250 mL). The mixture was stirred at room temperature overnight. The resulting solid was filtered and dried in vacuo to yield the title compound (24.6 g, 92%) as a white solid.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[OH:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][C:5]=1[C:14]([OH:16])=[O:15]>C(O)(=O)C>[Br:1][C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([OH:3])=[C:5]([C:14]([OH:16])=[O:15])[CH:6]=1

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
18.9 g
Type
reactant
Smiles
OC1=C(C=CC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC2=CC=CC=C12)C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C2=CC=CC=C12)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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